molecular formula C6H5BCl2O2 B1333555 2,6-Dichlorophenylboronic Acid CAS No. 73852-17-2

2,6-Dichlorophenylboronic Acid

Cat. No.: B1333555
CAS No.: 73852-17-2
M. Wt: 190.82 g/mol
InChI Key: CXDPUSMFYPQXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorophenylboronic Acid: is an organoboron compound with the molecular formula C6H5BCl2O2. It is a derivative of phenylboronic acid where two chlorine atoms are substituted at the 2 and 6 positions on the phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenylboronic Acid can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include:

    Reagents: 2,6-dichlorophenylmagnesium bromide, trimethyl borate

    Solvent: Anhydrous ether

    Temperature: Room temperature

    Hydrolysis: Acidic conditions using hydrochloric acid

Another method involves the direct borylation of 2,6-dichloroiodobenzene using a palladium catalyst and bis(pinacolato)diboron under mild conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves:

    Reagents: 2,6-dichloroiodobenzene, bis(pinacolato)diboron

    Catalyst: Palladium(0) complex

    Solvent: Tetrahydrofuran (THF)

    Temperature: Elevated temperatures (80-100°C)

    Purification: Crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorophenylboronic Acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.

    Oxidation: Converts to phenols using oxidizing agents.

    Substitution: Reacts with nucleophiles to replace the boronic acid group.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or toluene), temperature (80-100°C).

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 2,6-dichlorophenol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,6-Dichlorophenylboronic Acid has numerous applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of drug candidates, particularly those targeting cancer and inflammatory diseases.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism of action for 2,6-Dichlorophenylboronic Acid in Suzuki-Miyaura coupling involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylboronic Acid
  • 2,5-Dichlorophenylboronic Acid
  • 2,6-Dimethylphenylboronic Acid

Comparison:

  • 2,6-Dichlorophenylboronic Acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and selectivity in coupling reactions.
  • 2,4-Dichlorophenylboronic Acid and 2,5-Dichlorophenylboronic Acid have different substitution patterns, affecting their steric and electronic properties.
  • 2,6-Dimethylphenylboronic Acid has methyl groups instead of chlorine, leading to different reactivity and applications.

Properties

IUPAC Name

(2,6-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDPUSMFYPQXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370223
Record name 2,6-Dichlorophenylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73852-17-2
Record name 2,6-Dichlorophenylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichlorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Bromo-2,6-dichlorobenzene (2.00 g) was dissolved in freshly distilled THF (7 mL). This solution was cooled to −78° C. and n-BuLi (8.3 mL of a 1.6M solution in hexane) was added dropwise to the cold solution under N2. The mixture was stirred for 5 min at −78° C. and (MeO)3B (2.2 mL) was added. The resulting mixture was allowed to warm to room temperature and stirred overnight. Water was added and the resulting mixture was stirred for 0.5 h, then acidified with HOAc and extracted with EtOAc. The organic layer was further washed with water and brine, dried (MgSO4) filtered and evaporated to yield 2,6-dichlorobenzeneboronic acid (1.6 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichlorophenylboronic Acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichlorophenylboronic Acid
Reactant of Route 3
Reactant of Route 3
2,6-Dichlorophenylboronic Acid
Reactant of Route 4
Reactant of Route 4
2,6-Dichlorophenylboronic Acid
Reactant of Route 5
Reactant of Route 5
2,6-Dichlorophenylboronic Acid
Reactant of Route 6
Reactant of Route 6
2,6-Dichlorophenylboronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.